REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:14])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.C(=O)([O-])[O-].[K+].[K+].CO[CH2:23][CH2:24]OC>O>[CH:23]([C:2]1[C:3]([F:14])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2)=[CH2:24] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CN=C2C=CC(=NC12)OC)F
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
tetrakis-triphenylphosphine
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 h at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction contents
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
the product purified by chromatography (silica, 25% EtOAc in hexane)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C(=CN=C2C=CC(=NC12)OC)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |